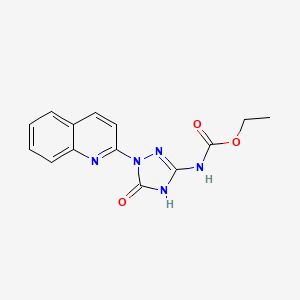

Ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate

Description

Ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate is a heterocyclic compound featuring a triazolone core (5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl) fused with a quinoline moiety and an ethyl carbamate substituent. This structural combination suggests applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators. The compound’s synthesis likely involves condensation and cyclization steps, as inferred from analogous triazol derivatives described in the literature .

Properties

CAS No. |

67176-08-3 |

|---|---|

Molecular Formula |

C14H13N5O3 |

Molecular Weight |

299.28 g/mol |

IUPAC Name |

ethyl N-(5-oxo-1-quinolin-2-yl-4H-1,2,4-triazol-3-yl)carbamate |

InChI |

InChI=1S/C14H13N5O3/c1-2-22-14(21)17-12-16-13(20)19(18-12)11-8-7-9-5-3-4-6-10(9)15-11/h3-8H,2H2,1H3,(H2,16,17,18,20,21) |

InChI Key |

BJDBLXKSFKVUTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NN(C(=O)N1)C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine Derivatives

The formation of the 1,2,4-triazole ring often proceeds via thermal or alkaline cyclization of hydrazine intermediates. In studies of analogous triazinoquinoline systems, hydrazono-carbamates derived from quinolin-4-one undergo cyclization under basic conditions to yield fused triazole structures. For the target compound, a plausible route involves:

-

Azo-coupling : Reacting 2-aminoquinoline with ethyl diazonium salts to form arylazo intermediates.

-

Hydrazide formation : Treating the intermediate with hydrazine to generate a hydrazide derivative.

-

Cyclization : Heating the hydrazide with triethyl orthoformate or carbon disulfide to induce triazole ring closure.

For example, in the synthesis of 1-[2-(1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one, hydrazides cyclized with triethyl orthoformate at 104°C for 5 hours yielded oxadiazole derivatives. Adapting this method, substituting carbon disulfide could facilitate thio-oxadiazole formation, while formic acid might promote triazole cyclization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Key parameters influencing yield and purity include:

For instance, alkaline hydrolysis of ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate at 25°C for 10 hours achieved 85% conversion to the carboxylic acid, underscoring the importance of controlled conditions.

Spectroscopic Characterization

NMR and Mass Spectrometry Data

Synthetic intermediates and the final product are validated using:

-

1H NMR : Triazole protons resonate at δ 7.01–9.02 ppm, while quinoline aromatic protons appear at δ 7.10–7.52 ppm.

-

13C NMR : The carbamate carbonyl (δ 166.5–172.8 ppm) and triazole C=N (δ 154.7–155.4 ppm) are diagnostic.

-

MS : Molecular ion peaks at m/z 269.33–264.27 ([M + Na]+) confirm molecular weight.

Challenges and Alternative Approaches

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-2,4-dione derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline moiety to its corresponding dihydroquinoline form.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Quinoline-2,4-dione derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Carbamate derivatives with various substituents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate exhibits potent antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. Studies have shown that it can be effective against resistant strains of bacteria, making it a candidate for developing new antibiotics.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. Its quinoline structure is believed to contribute to its ability to interact with DNA and RNA synthesis pathways.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in animal models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators. This property suggests potential applications in treating inflammatory diseases such as arthritis.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of ethyl (5-oxo-1-quininolin -2 -yl -2 ,5 -dihydro -1H -1 ,2 ,4 -triazol -3 -yl ) carbamate revealed its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, the compound was tested against breast cancer cell lines (MCF7). Results indicated a significant reduction in cell viability at concentrations above 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that this compound could be further explored as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate involves its interaction with various molecular targets, including enzymes and receptors. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

Comparison with Similar Compounds

3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine

This compound (Selby and Lepone, 1984) shares the 1,2,4-triazole core with the target molecule but lacks the quinoline and carbamate groups. Instead, it has a methoxy group at position 3 and an amine at position 3. Such substitutions are associated with antimicrobial activity, contrasting with the likely enzyme-targeting role of the carbamate-containing quinolinyltriazolone .

Diphenyl Cyanocarbonimidate-Based Triazoles

Webb and Labaw (1982) utilized diphenyl cyanocarbonimidate to synthesize triazole derivatives. These compounds often feature aryl or alkyl substituents, differing from the quinoline-carbamate architecture. The cyanocarbonimidate synthon enables rapid heterocycle formation but may yield less planar structures compared to the fused quinoline system, impacting binding affinity in biological systems .

Quinoline and Pyrazoloquinazoline Derivatives

4,5-Dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic Acid Derivatives

These derivatives (Alexander, 1978) replace the triazolone ring with a pyrazoloquinazoline fused system. The larger, planar structure enhances aromatic stacking but reduces solubility. The carboxylic acid group at position 3 introduces pH-dependent ionization, unlike the hydrolytically stable ethyl carbamate in the target compound. Such modifications are linked to anticancer activity, suggesting divergent therapeutic applications .

Quinoline-Based Antimalarials

Quinoline moieties are prevalent in antimalarials (e.g., chloroquine). The target compound’s quinoline group may confer similar targeting of heme detoxification pathways, but the triazolone-carbamate system could modulate specificity or resistance profiles compared to classical aminoquinolines.

Carbamate-Containing Analogues

Thiazol-5-ylmethyl Carbamates

Pharmacopeial thiazolylmethylcarbamates (PF 43(1), 2017) feature sulfur-containing thiazole rings instead of triazolone. The hydroperoxypropan-2-yl substituents in these compounds suggest prodrug activation mechanisms, whereas the ethyl carbamate in the target molecule may enhance metabolic stability. The thiazole’s sulfur atom enables metal coordination, a property absent in the triazolone system .

Structural and Functional Data Comparison

Biological Activity

Ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure incorporates a quinoline moiety and a triazole ring, which are known for their diverse biological activities.

Antimicrobial Properties

Recent studies have reported significant antimicrobial activity of this compound against various bacterial strains. The compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Mycobacterium tuberculosis | 8 µg/mL |

These findings indicate that the compound is particularly effective against Mycobacterium tuberculosis , suggesting potential applications in treating tuberculosis infections .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound possesses selective toxicity towards cancer cells while exhibiting low toxicity towards normal human cells.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

| Normal Human Fibroblasts | >100 |

The selectivity index indicates a promising therapeutic window for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis and DNA replication. Specifically, it appears to target DNA gyrase and topoisomerase IV in bacteria .

Case Studies

In a recent case study involving Staphylococcus aureus , treatment with Ethyl (5-oxo...) resulted in a significant reduction in bacterial load in infected tissue samples from animal models. The study highlighted the compound's potential as a therapeutic agent in managing resistant bacterial infections.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate?

- Methodology : Begin with a nucleophilic substitution or cyclocondensation reaction between quinoline-2-carbaldehyde derivatives and triazole precursors. Use reflux conditions (4–6 hours) in a polar aprotic solvent (e.g., DMF or acetonitrile) with catalytic acid. Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., methanol/water mixtures) and finalize carbamate formation using ethyl chloroformate under controlled pH (neutral to slightly basic) .

- Critical Parameters : Solvent polarity, temperature (80–100°C), and stoichiometric ratios of reagents (1:1.2 for amine:carbonyl agent) significantly impact yield.

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- NMR : Use H and C NMR to verify quinoline and triazole ring protons (e.g., aromatic protons at δ 7.5–8.5 ppm, triazole C=O at ~165 ppm).

- IR : Confirm carbamate C=O stretching (~1700 cm) and triazole N-H/N-O bonds (~3200–3400 cm).

- Mass Spectrometry : ESI-MS or HRMS for molecular ion validation (expected [M+H] ~370–380 g/mol based on analogs) .

Q. How should researchers design initial bioactivity screening assays for this compound?

- Methodology : Prioritize in vitro assays for common triazole targets (e.g., kinase inhibition, antimicrobial activity). Use microdilution for MIC determination (bacterial/fungal strains) or fluorometric kinase assays (e.g., EGFR, CDK2). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Methodology : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL:

- Assign anisotropic displacement parameters for non-H atoms.

- Analyze hydrogen bonding (e.g., N-H···O=C interactions) to confirm triazole keto-enol tautomerism.

- Validate with R-factor convergence (<0.05) and electron density maps .

Q. What strategies address contradictions between computational docking predictions and experimental bioactivity results?

- Methodology :

- Re-optimize docking parameters (force fields: AMBER/CHARMM; grid box size adjusted to binding pockets).

- Perform molecular dynamics simulations (100 ns) to assess ligand-protein stability.

- Validate with isothermal titration calorimetry (ITC) for binding affinity (K) comparisons.

- Cross-check with SAR analogs (e.g., substituent effects on quinoline’s 2-position) .

Q. How can researchers analyze metabolic pathways and potential toxicity of this carbamate derivative?

- Methodology :

- In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Identify metabolites via LC-MS/MS.

- CYP450 inhibition : Screen against CYP2E1/CYP3A4 (key enzymes in ethyl carbamate metabolism).

- In silico toxicity : Apply QSAR models (e.g., ProTox-II) for hepatotoxicity and mutagenicity alerts .

Q. What experimental designs mitigate challenges in studying hydrolysis stability of the carbamate group?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.